molecular formula C23H22N2O5 B3956798 ethyl 2-amino-4-(4-methoxyphenyl)-9-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

ethyl 2-amino-4-(4-methoxyphenyl)-9-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

Cat. No. B3956798
M. Wt: 406.4 g/mol
InChI Key: YKIHOXNZYJAXSL-UHFFFAOYSA-N
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Description

This compound is a derivative of heterocyclic compounds, which are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation and hydrolysis followed by cyclization, which yields pyrazoloquinolines. These are then substituted to yield the final compound .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using crystallography . The structure is determined by positioning H atoms bonded to C and N atoms geometrically and refined using a riding model .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve condensation and hydrolysis followed by cyclization . This results in the formation of pyrazoloquinolines, which are then substituted to yield the final compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using various techniques. For example, the molecular mass, density, and melting point of thiophene, a similar compound, have been determined .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . They are reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Anti-Inflammatory Properties

The compound could potentially have anti-inflammatory properties. This is based on the fact that similar heterocyclic compounds have been found to exhibit anti-inflammatory effects .

Anti-Psychotic Properties

There’s a possibility that the compound could have anti-psychotic properties, as similar heterocyclic compounds have been found to exhibit such effects .

Anti-Arrhythmic Properties

The compound could potentially have anti-arrhythmic properties. This is based on the fact that similar heterocyclic compounds have been found to exhibit anti-arrhythmic effects .

Anti-Anxiety Properties

There’s a possibility that the compound could have anti-anxiety properties, as similar heterocyclic compounds have been found to exhibit such effects .

Anti-Fungal Properties

The compound could potentially have anti-fungal properties. This is based on the fact that similar heterocyclic compounds have been found to exhibit anti-fungal effects .

Anti-Cancer Properties

There’s a possibility that the compound could have anti-cancer properties, as similar heterocyclic compounds have been found to exhibit such effects .

Kinase Inhibiting Properties

The compound could potentially have kinase inhibiting properties. This is based on the fact that similar heterocyclic compounds have been found to exhibit kinase inhibiting effects .

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .

Future Directions

The future directions in the research of such compounds often involve the synthesis and characterization of novel moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

ethyl 2-amino-4-(4-methoxyphenyl)-9-methyl-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-4-29-23(27)19-17(13-6-8-14(28-3)9-7-13)18-20(30-21(19)24)15-11-12(2)5-10-16(15)25-22(18)26/h5-11,17H,4,24H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIHOXNZYJAXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C(=O)NC4=C2C=C(C=C4)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-amino-4-(4-methoxyphenyl)-9-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-4-(4-methoxyphenyl)-9-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-amino-4-(4-methoxyphenyl)-9-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-amino-4-(4-methoxyphenyl)-9-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-amino-4-(4-methoxyphenyl)-9-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

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